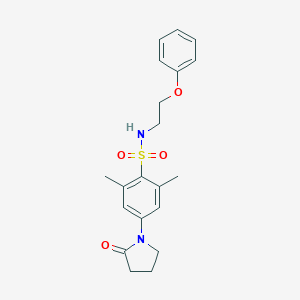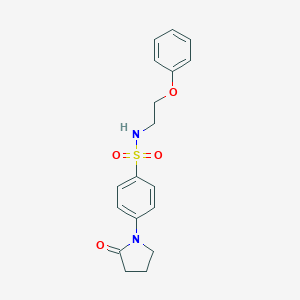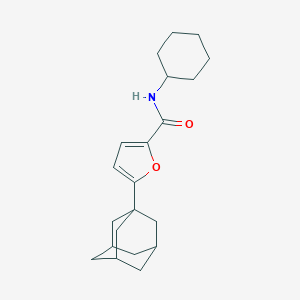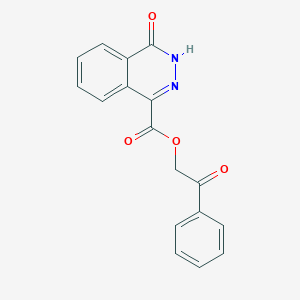
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPPC is a member of the dioxane family of compounds and is known for its ability to modulate the activity of certain enzymes in the body.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide involves the inhibition of enzymes known as phosphodiesterases (PDEs). PDEs are responsible for the breakdown of cyclic nucleotides, which are important signaling molecules that regulate a wide range of physiological processes. By inhibiting PDEs, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide increases the levels of cyclic nucleotides in the body, which can have a variety of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of inflammatory responses. 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide in lab experiments is its specificity for certain PDE isoforms. This allows researchers to selectively target specific signaling pathways and investigate their role in various physiological processes. However, one limitation of using 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide is its relatively low potency compared to other PDE inhibitors, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide. One area of interest is the development of more potent and selective PDE inhibitors based on the structure of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide. Another area of interest is the investigation of the neuroprotective effects of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide in human clinical trials. Additionally, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide may have potential applications in the treatment of inflammatory and autoimmune diseases, although further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide involves a multi-step process that begins with the reaction of 2-bromoethyl phenyl ether with 2-phenylacetonitrile to form the intermediate compound, 2-phenylacetonitrile-2-(2-phenoxyethyl) ether. This intermediate is then reacted with methylamine to form the final product, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide.
Aplicaciones Científicas De Investigación
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been used extensively in scientific research due to its potential applications in the field of drug discovery. Specifically, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in the regulation of various physiological processes, including inflammation, cell growth, and apoptosis.
Propiedades
Fórmula molecular |
C20H23NO4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C20H23NO4/c1-20(14-24-18(25-15-20)16-8-4-2-5-9-16)19(22)21-12-13-23-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,21,22) |
Clave InChI |
VZMJFZDJBINXSN-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=CC=C3 |
SMILES canónico |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)
amino]butanoic acid](/img/structure/B299624.png)
![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)


![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)
